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This guide provides a comprehensive comparison of ALG-000184, an investigational capsid
assembly modulator, with established antiviral therapies for chronic Hepatitis B (CHB). The
following sections detail the sustained virologic response and other key efficacy endpoints,
supported by experimental data and detailed methodologies.

Executive Summary

ALG-000184, a novel, orally administered capsid assembly modulator, has demonstrated
potent antiviral activity in clinical trials. It works by disrupting the formation of the viral capsid,
which inhibits not only viral DNA replication but also the production of proteins necessary for
infection.[1] Data from the Phase 1 clinical trial (NCT04536337) of ALG-000184, including 96-
week follow-up data, indicate sustained reductions in Hepatitis B virus (HBV) DNA and other
significant viral markers. This positions ALG-000184 as a promising candidate for achieving a
functional cure for CHB. A functional cure is defined as a sustained loss of the hepatitis B
surface antigen (HBsAg) and undetectable HBV DNA in the serum for at least 24 weeks after
completion of a finite course of therapy.[2][3][4]

Quantitative Data Comparison

The following tables summarize the virologic response rates of ALG-000184 in comparison to
the standard-of-care treatments, Tenofovir Disoproxil Fumarate (TDF) and Entecavir (ETV).
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Table 1: Comparison of Virologic Response (HBV DNA Suppression)

Study/Patient

Virologic Response

Treatment ] Duration (HBV DNA < Limit
Population L
of Quantification)
Phase 1 100% of subjects
ALG-000184 (NCT04536337), 96 Weeks achieved HBV DNA <
HBeAg-positive 10 IU/mL
Phase 1 100% of subjects
ALG-000184 (NCT04536337), 48 Weeks achieved sustained
HBeAg-negative HBV DNA < 10 IU/mL
99.3% of patients
Tenofovir Disoproxil maintained viral
Long-term open-label 7 Years )
Fumarate (TDF) suppression (HBV
DNA < 69 1U/mL)[5]
99.4% cumulative
) Real-world, treatment- ) )
Entecavir (ETV) 5 Years virologic response

naive

rate[1]

Table 2: Reduction in Key HBV Markers with ALG-000184 (Phase 1, 96 Weeks)
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HBV Marker HBeAg-Positive Subjects HBeAg-Negative Subjects
) Sustained suppression < 10
HBYV DNA 7.7 l1og10 IU/mL mean decline
IU/mL

All subjects < 10 IU/mL by All subjects < LLOQ by Week
HBV RNA

Week 52 8

Multi-log10 reductions
HBsAg

observed

Multi-log10 reductions
HBeAg N/A

observed

Multi-log10 reductions )
HBcrAg Decline observed

observed

Experimental Protocols

Detailed methodologies for the key virology assays used in the clinical evaluation of ALG-
000184 and comparator drugs are outlined below.

Quantification of HBV DNA by Real-Time PCR

This assay is crucial for determining the viral load in patients.

o Sample Preparation: Serum or plasma is collected from patients. Viral DNA is extracted from
the sample using a validated nucleic acid extraction kit. An internal control is typically added
during this step to monitor the efficiency of the extraction process.

o Amplification: The extracted DNA is subjected to real-time polymerase chain reaction (PCR).
This involves the use of specific primers and a fluorescently labeled probe that targets a
conserved region of the HBV genome. The PCR instrument cycles through different
temperatures to denature the DNA, anneal the primers, and extend the new DNA strands.

» Detection: As the DNA is amplified, the probe is cleaved, releasing the fluorescent dye. The
real-time PCR instrument detects the increase in fluorescence in real-time, cycle by cycle.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b15564524?utm_src=pdf-body
https://www.benchchem.com/product/b15564524?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15564524?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

e Quantification: A standard curve is generated using known concentrations of HBV DNA. The
viral load in the patient sample is determined by comparing its amplification signal to the
standard curve. The results are typically reported in International Units per milliliter (IU/mL).
The quantification range of a typical assay is from 10 to 1,000,000,000 1U/mL.[6]

Quantification of Hepatitis B Surface Antigen (HBsAg) -
Elecsys® HBsAg Il quant assay

This assay measures the level of HBsAg, a key marker of ongoing HBV infection.

» Principle: The Elecsys HBsAg Il assay is an electrochemiluminescence immunoassay
(ECLIA) that follows a sandwich principle.

e Procedure:

o First Incubation: The patient's serum or plasma sample is incubated with two biotinylated
monoclonal anti-HBsAg antibodies and a mixture of monoclonal and polyclonal anti-
HBsAg antibodies labeled with a ruthenium complex. This forms a sandwich complex with
the HBsAg in the sample.

o Second Incubation: Streptavidin-coated microparticles are added. The biotinylated
antibodies in the sandwich complex bind to the streptavidin-coated microparticles,
attaching the complex to a solid phase.

o Detection: The reaction mixture is drawn into a measuring cell where the micropatrticles
are magnetically captured on an electrode surface. A voltage is applied, inducing a
chemiluminescent emission from the ruthenium complex, which is measured by a
photomultiplier.

e Quantification: The light signal is proportional to the amount of HBSAg in the sample. The
concentration is determined by comparing the signal to a calibration curve and is reported in
IU/mL.

Quantification of Hepatitis B Core-related Antigen
(HBcrAg) - Lumipulse® G HBcrAg assay

HBcrAg is a composite marker that reflects the transcriptional activity of cccDNA.
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 Principle: This is a chemiluminescent enzyme immunoassay (CLEIA) performed on a fully
automated instrument.

e Procedure:

o Sample Pre-treatment: The serum or plasma sample is pre-treated to denature the viral
particles and expose the core-related antigens (HBcAg, HBeAg, and p22cr).

o Immunoassay: The treated sample is incubated with ferrite particles coated with anti-
HBcrAg monoclonal antibodies and with alkaline phosphatase-labeled anti-HBcrAg
monoclonal antibodies. This forms an immune complex on the magnetic particles.

o Washing and Detection: The particles are washed to remove unbound materials. A
chemiluminescent substrate is added, and the resulting light emission is measured.

e Quantification: The intensity of the light is proportional to the HBcrAg concentration in the
sample. The results are calculated from a standard curve and expressed in U/mL.

Visualizations

The following diagrams illustrate key pathways and workflows related to ALG-000184.

Click to download full resolution via product page

Caption: Mechanism of action of ALG-000184 in the HBV lifecycle.
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Caption: Workflow for assessing sustained virologic response and functional cure in CHB trials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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